molecular formula C13H14FN3O B2922690 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1181763-85-8

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2922690
CAS No.: 1181763-85-8
M. Wt: 247.273
InChI Key: YLUHXSXRRDTDAX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a piperidin-3-yl moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHXSXRRDTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzohydrazide with piperidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with neurotransmitter receptors may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Antibacterial Activity

Compounds with sulfone or halogen substituents at the 2-position and aromatic groups at the 5-position demonstrate notable antibacterial effects against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight.

Compound Substituents (Position 2/5) EC₅₀ (μg/mL) Key Findings Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl / 4-fluorophenyl 0.17 (Xoo) Superior to bismerthiazol (92.61 μg/mL) and thiodiazole copper (121.82 μg/mL); induced plant defense enzymes (SOD, POD) .
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl / 4-fluorophenyl N/A Showed 98.74% growth inhibition (GP) against leukemia and CNS cancer cell lines at 10⁻⁵ M .
Target Compound 4-Fluorophenyl / piperidin-3-yl N/A Predicted: Piperidine may enhance solubility but reduce antibacterial potency compared to sulfone derivatives.

Mechanistic Insights : Sulfone derivatives (e.g., methylsulfonyl) disrupt Xoo pathogenicity by inhibiting extracellular polysaccharide (EPS) biosynthesis and upregulating defense enzymes (SOD, POD) in rice plants . Piperidine’s basicity and bulkiness might limit similar interactions.

Anticancer Activity

Electron-withdrawing substituents at positions 2 and 5 correlate with cytotoxic effects.

Compound Substituents (Position 2/5) IC₅₀ / GP% Key Findings Reference
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl / 4-fluorophenyl GP = 98.74% High growth inhibition against SF-295 (CNS), MCF7 (breast), and PC-3 (prostate) cancers .
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl / 4-nitrophenyl N/A Exhibited CNS depressant activity (antidepressant, anticonvulsant) without neurotoxicity .
Target Compound 4-Fluorophenyl / piperidin-3-yl N/A Predicted: Piperidine’s hydrogen-bonding potential may enhance blood-brain barrier penetration for CNS applications.

Structural Trends : Nitro and chloro groups enhance electron deficiency, promoting DNA intercalation or kinase inhibition . Piperidine’s cyclic amine could modulate target selectivity but may reduce cytotoxicity compared to halogenated analogs.

Antioxidant and Anti-inflammatory Activity

Substituents with aromatic or heterocyclic moieties influence radical scavenging and anti-inflammatory effects.

Compound Substituents (Position 2/5) Activity Key Findings Reference
2-(Benzimidazole)-5-(4-fluorophenyl)-1,3,4-oxadiazole Benzimidazole / 4-fluorophenyl IC₅₀ (DPPH) = 12.3 μM Most active in lipid peroxidation inhibition and radical scavenging .
2-[3-(4-Chlorophenyl)propan-3-one]-5-aryl-1,3,4-oxadiazole Propanone / substituted phenyl Ulcerogenic index = 0.8 (vs. 1.0 for aspirin) Low ulcerogenicity with moderate anti-inflammatory action .
Target Compound 4-Fluorophenyl / piperidin-3-yl N/A Predicted: Piperidine’s solubility may improve bioavailability, but fluorophenyl’s lipophilicity could limit antioxidant efficacy.

Mechanistic Notes: Bulky substituents (e.g., adamantane in ) enhance steric hindrance, affecting enzyme binding. Piperidine’s flexibility might allow better accommodation in active sites.

Crystallographic and Physicochemical Properties

Halogen and sulfone groups influence crystal packing and solubility.

Compound Substituents (Position 2/5) Crystal System Solubility Trends Reference
2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Adamantane / 4-fluorophenyl Monoclinic Low solubility due to adamantane’s rigidity .
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl / 4-fluorophenyl N/A Moderate solubility enhanced by sulfone’s polarity .
Target Compound 4-Fluorophenyl / piperidin-3-yl Predicted Piperidine’s basicity may improve aqueous solubility compared to adamantane derivatives.

Biological Activity

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H15FN3OC_{13}H_{15}FN_3O. Its molecular weight is approximately 283.73 g/mol. The presence of the fluorophenyl and piperidine moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82

The compound was tested against multiple cancer types, showing significant inhibitory effects particularly in prostate and colon cancer cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with cancer cell survival.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. The compound has been shown to bind effectively to the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and metastasis.

Table 2: Binding Affinity to Key Targets

Target ProteinBinding Affinity (kcal/mol)Reference
EGFR-9.5
Src-8.7
IL-6-7.9

These interactions suggest that the compound may inhibit tumor growth by blocking critical signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound's effectiveness against both Gram-positive and Gram-negative bacteria indicates its potential as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various oxadiazole derivatives on leukemia and solid tumors. The results indicated that compounds similar to this compound significantly reduced cell viability in treated groups compared to controls .
  • Antimicrobial Efficacy : Another study focused on the antibacterial effects of oxadiazole derivatives against Mycobacterium tuberculosis. The findings suggested that modifications in the oxadiazole structure could enhance activity against resistant strains .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole, and how is structural characterization performed?

  • Methodological Answer : The compound can be synthesized via cyclization of acyl hydrazides using phosphorus oxychloride (POCl₃) as a catalyst. For example, 3-(4-bromobenzoyl)propionic acid reacts with aryl acid hydrazides to form oxadiazole derivatives . Structural characterization requires ¹H NMR , ¹³C NMR , and HRMS to confirm regiochemistry and purity. Key NMR signals include:
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and oxadiazole ring protons (δ 8.2–8.5 ppm).
  • HRMS : Molecular ion peaks matching the theoretical mass (e.g., C₁₃H₁₃FN₃O requires m/z 262.0994) .

Q. How do substitutions on the oxadiazole scaffold influence its physicochemical properties?

  • Methodological Answer : Substituents like 4-fluorophenyl (electron-withdrawing) or piperidinyl (electron-donating) alter lipophilicity and bioavailability. Use HPLC to measure logP (partition coefficient) and thermal gravimetric analysis (TGA) to assess stability. For instance, fluorophenyl groups enhance metabolic stability, while piperidinyl substitutions improve solubility in polar solvents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • Cell Line Selection : Test against diverse cancer cell lines (e.g., MCF7, PC-3) at 10⁻⁵ M concentrations. Use SRB assays to measure growth inhibition (GP%) .
  • Dose-Response Analysis : Perform IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism).
  • Mechanistic Studies : Conduct flow cytometry for apoptosis detection and Western blotting to assess caspase-3 activation .

Q. What strategies resolve contradictions in reported biological activities of oxadiazole derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Compare substituent effects. For example, 4-chlorophenyl analogs show higher anti-inflammatory activity (59.5–61.9%) than 4-methoxyphenyl derivatives .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer activities) to identify trends. Use QSAR models to predict activity cliffs caused by minor structural changes .

Q. How can molecular docking elucidate the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like succinate dehydrogenase (SDH) or COX-2 based on bioactivity data. Use PDB ID: 2FBW for SDH docking .
  • Protocol : Perform rigid/flexible docking with AutoDock Vina , validating results with MD simulations (100 ns). Key interactions include hydrogen bonding with catalytic residues (e.g., Arg43 in SDH) and π-π stacking with fluorophenyl groups .

Q. What methods quantify the antibacterial efficacy of oxadiazole derivatives against plant pathogens like Xanthomonas oryzae (Xoo)?

  • Methodological Answer :
  • EPS Inhibition Assay : Treat Xoo with 2.5–20 μg/mL of the compound. Measure extracellular polysaccharide (EPS) production via phenol-sulfuric acid method . Inhibition rates >50% indicate disruption of biofilm formation .
  • MIC Determination : Use broth microdilution (CLSI guidelines) to determine MIC values. For example, MIC = 12.5 mg/mL against Staphylococcus aureus .

Methodological Tables

Q. Table 1: Key Biological Activities of Oxadiazole Derivatives

SubstituentActivity TypeEfficacy (%)Dose/ConcentrationReference
4-ChlorophenylAnti-inflammatory59.5–61.920 mg/kg (in vivo)
4-FluorophenylAntibacterial (Xoo)94.5220 μg/mL
Piperidin-3-ylAnticancer (MCF7)98.74 GP10⁻⁵ M

Q. Table 2: Structural Characterization Techniques

TechniqueKey Data PointsApplication Example
¹H NMRAromatic protons (δ 7.2–8.5 ppm)Regiochemistry confirmation
HRMSMolecular ion (e.g., m/z 262.0994)Purity assessment
X-ray CrystallographySpace group (e.g., P21/c)Absolute configuration

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